6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Mode of Action
It has been suggested that it may interact with its targets through hydrogen bonding and coordination interactions . These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Given its potential to form hydrogen bonds and coordinate interactions, it may influence a variety of biochemical pathways depending on its specific targets .
Result of Action
It has been suggested that it may influence the crystallization process and reduce defects in perovskite thin films, which could potentially improve the efficiency and stability of perovskite solar cells .
Action Environment
The action of 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can be influenced by various environmental factors. For instance, the presence of other molecules in the environment could potentially affect the compound’s ability to form hydrogen bonds and coordinate interactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzisothiazol-3(2H)-ones, including 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields (30-89%) depending on the specific conditions and substrates used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-ethylbenzo[d]isothiazol-1,1-dioxide: Similar in structure but with an ethyl group instead of a methoxy group.
2-methylbenzo[d]isothiazol-1,1-dioxide: Contains a methyl group instead of a methoxy group.
4-chlorobenzo[d]isothiazol-1,1-dioxide: Features a chlorine atom instead of a methoxy group.
Uniqueness
6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-methoxy-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-13-5-2-3-6-7(4-5)14(11,12)9-8(6)10/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXGHBHIOINCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62473-95-4 |
Source
|
Record name | 6-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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